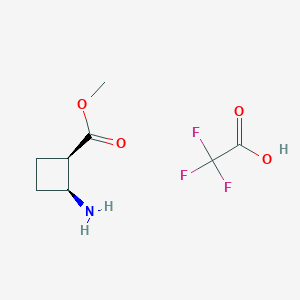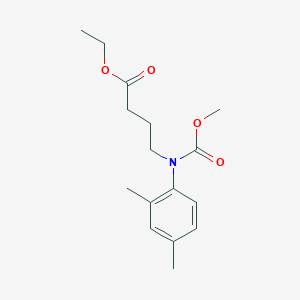
3-Phenyl-6-(4-((3-(trifluoromethyl)phenyl)sulfonyl)piperazin-1-yl)pyridazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Phenyl-6-(4-((3-(trifluoromethyl)phenyl)sulfonyl)piperazin-1-yl)pyridazine is a synthetic organic compound known for its complexity and utility in various fields, including medicinal chemistry and materials science
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Phenyl-6-(4-((3-(trifluoromethyl)phenyl)sulfonyl)piperazin-1-yl)pyridazine typically involves multi-step organic synthesis. The process often begins with the formation of the pyridazine core, followed by the introduction of the phenyl group at the 3-position and the trifluoromethyl-phenyl-sulfonyl-piperazine moiety at the 6-position. Key reagents may include pyridazine derivatives, phenylboronic acids, and sulfonyl chlorides, with palladium-catalyzed cross-coupling reactions being pivotal.
Industrial Production Methods: In industrial settings, the production scale-up requires optimizing reaction conditions to ensure high yields and purity. Solvent selection, reaction temperature, and time must be carefully controlled. Continuous flow chemistry might be employed to enhance efficiency and reproducibility.
Análisis De Reacciones Químicas
Types of Reactions: This compound undergoes various types of chemical reactions, including:
Oxidation: It can undergo oxidation to introduce new functional groups or alter existing ones.
Reduction: Reduction reactions can modify the sulfonyl group or other reactive centers.
Substitution: Nucleophilic or electrophilic substitution reactions can be used to introduce different substituents at specific positions on the aromatic rings.
Oxidation: Often achieved using agents like potassium permanganate or hydrogen peroxide.
Reduction: Typically involves reagents such as lithium aluminum hydride or catalytic hydrogenation.
Substitution: Utilizes reagents like halogenated compounds and bases for nucleophilic substitution, or acids for electrophilic substitution.
Major Products: The major products formed depend on the specific reactions:
Oxidation: May yield sulfoxides or sulfones.
Reduction: Could lead to the formation of amines or other reduced derivatives.
Substitution: Results in a variety of substituted analogs of the parent compound.
Aplicaciones Científicas De Investigación
Biology: In biological research, this compound may serve as a ligand for studying enzyme interactions and protein binding. Its unique structure allows for the exploration of biochemical pathways and mechanisms.
Medicine: Medicinal chemistry applications include its potential use as a pharmacophore for developing new drugs. Its ability to interact with biological targets makes it valuable in drug discovery and development, particularly in designing inhibitors for specific enzymes or receptors.
Industry: In industry, it may be utilized in the synthesis of specialty chemicals, including advanced polymers and materials with unique properties, such as improved thermal stability or electronic characteristics.
Mecanismo De Acción
Molecular Targets and Pathways: The mechanism of action of 3-Phenyl-6-(4-((3-(trifluoromethyl)phenyl)sulfonyl)piperazin-1-yl)pyridazine typically involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl and sulfonyl groups play crucial roles in enhancing binding affinity and specificity. The compound may inhibit or modulate the activity of these targets, leading to changes in cellular pathways and biological responses.
Comparación Con Compuestos Similares
Similar Compounds: Similar compounds include other pyridazine derivatives with different substituents. Examples:
3-Phenyl-6-(4-piperazin-1-yl)pyridazine
3-(Trifluoromethyl)-6-(4-piperazin-1-yl)pyridazine
Uniqueness: What sets 3-Phenyl-6-(4-((3-(trifluoromethyl)phenyl)sulfonyl)piperazin-1-yl)pyridazine apart is its combination of trifluoromethyl and sulfonyl groups, which confer unique chemical and biological properties. This dual functionality enhances its potential in various applications, making it a standout molecule for research and industrial uses.
That covers the essentials of this compound. This complex compound certainly packs a punch with its diverse applications and unique characteristics.
Propiedades
IUPAC Name |
3-phenyl-6-[4-[3-(trifluoromethyl)phenyl]sulfonylpiperazin-1-yl]pyridazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19F3N4O2S/c22-21(23,24)17-7-4-8-18(15-17)31(29,30)28-13-11-27(12-14-28)20-10-9-19(25-26-20)16-5-2-1-3-6-16/h1-10,15H,11-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGNFJLXCDSGMTJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NN=C(C=C2)C3=CC=CC=C3)S(=O)(=O)C4=CC=CC(=C4)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19F3N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![8-(4-ethoxyphenyl)-2-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2908249.png)
![2-[(Propan-2-yloxy)methyl]aniline](/img/structure/B2908250.png)

![methyl 1-(3-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)propanoyl)piperidine-4-carboxylate](/img/structure/B2908252.png)


![2-(2-chloro-6-fluorophenyl)-N-[2-(furan-2-yl)-2-hydroxypropyl]acetamide](/img/structure/B2908256.png)
![2-methyl-4-[3-(trifluoromethyl)benzyl]pyrazolo[1,5-a]quinazolin-5(4H)-one](/img/structure/B2908257.png)



![N-(4-ethylbenzo[d]thiazol-2-yl)-4-(ethylsulfonyl)benzamide](/img/structure/B2908265.png)
![13-nitro-2-oxa-9-azatricyclo[9.4.0.0^{3,8}]pentadeca-1(11),3,5,7,9,12,14-heptaene](/img/structure/B2908267.png)

